molecular formula C10H9ClFN5OS B492749 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 454675-74-2

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B492749
CAS No.: 454675-74-2
M. Wt: 301.73g/mol
InChI Key: XBIMBIKZGVIAAO-UHFFFAOYSA-N
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Description

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide is an organic compound that features a triazole ring, a sulfanyl group, and a substituted acetamide moiety

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazoles, are known to have a wide spectrum of pharmacological activities . They have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

Mode of Action

It’s known that 1,2,4-triazoles, which are part of the compound’s structure, can inhibit various enzymes and interact with different biological targets . The compound’s interaction with its targets and any resulting changes would depend on the specific target and the context of its use.

Biochemical Pathways

Compounds with a similar structure have been reported to affect various biochemical pathways . For instance, some 1,2,4-triazoles are known to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .

Pharmacokinetics

It’s known that the compound is a white crystalline solid with high solubility in water , which could potentially influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the context of its use. Given the wide range of activities associated with 1,2,4-triazoles , the compound could potentially have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s high solubility in water could influence its distribution in aqueous environments. Additionally, the compound is reported to have minimal impact on humans and the environment under general use conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products

Scientific Research Applications

Biological Activity

The compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₈H₈ClF N₅S
  • Molecular Weight : 239.7 g/mol
  • CAS Number : 338751-47-6
  • Melting Point : 130–133 °C

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,4-triazole with appropriate acylating agents in the presence of a sulfhydryl group to form the desired acetamide derivative. The methodologies may vary, but they often utilize microwave-assisted synthesis for efficiency and yield improvement.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
Compound AMDA-MB-231 (breast cancer)25.0
Compound BPC3 (prostate cancer)30.0
Compound CA431 (skin cancer)22.5

These values suggest a promising anticancer activity profile, particularly in the context of breast and prostate cancer treatments .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results highlight its potential role in combating bacterial infections, especially in antibiotic-resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Triazole Ring : Essential for anticancer activity; modifications to this ring can enhance potency.
  • Chloro and Fluoro Substituents : These halogens contribute to increased lipophilicity and improved binding affinity to biological targets.
  • Sulfanyl Group : This functional group is critical for antimicrobial activity and may facilitate interactions with bacterial enzymes.

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vivo Studies : In animal models, administration of the compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent.
  • Mechanistic Studies : Molecular docking studies revealed that the compound interacts with key proteins involved in cell proliferation and apoptosis pathways, suggesting mechanisms through which it exerts its anticancer effects .

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN5OS/c11-6-3-5(1-2-7(6)12)14-8(18)4-19-10-15-9(13)16-17-10/h1-3H,4H2,(H,14,18)(H3,13,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIMBIKZGVIAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NNC(=N2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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